

# The Discovery and Development of Ranosidenib (HMPL-306): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ranosidenib (HMPL-306) is a novel, orally bioavailable, small-molecule dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are key oncogenic drivers in several malignancies, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits  $\alpha$ -ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation.[1] Ranosidenib is designed to potently and selectively inhibit these mutant enzymes, thereby reducing 2-HG levels and restoring normal cellular processes. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Ranosidenib, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.

## Introduction: The Rationale for Dual IDH1/2 Inhibition

Mutations in IDH1 and IDH2 are found in a significant subset of cancers. While selective inhibitors targeting either mutant IDH1 (e.g., Ivosidenib) or mutant IDH2 (e.g., Enasidenib) have been developed and approved, the potential for isoform switching as a mechanism of acquired resistance presents a clinical challenge. A dual inhibitor like **Ranosidenib** offers a therapeutic



strategy to overcome this resistance mechanism and potentially provide a more durable response.

### **Discovery and Medicinal Chemistry**

The discovery of **Ranosidenib** stemmed from a focused medicinal chemistry effort to identify a potent and selective dual inhibitor of mutant IDH1 and IDH2.[2] The optimization process involved structure-activity relationship (SAR) studies and pharmacokinetic profiling to enhance potency, selectivity, and drug-like properties.[2]

# Preclinical Pharmacology In Vitro Efficacy

**Ranosidenib** has demonstrated potent and selective inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays.[2] This enzymatic inhibition translates to a dose-dependent reduction of the oncometabolite 2-HG in cellular assays.

Table 1: In Vitro Inhibitory Activity of Ranosidenib

| Assay Type            | Target              | IC <sub>50</sub> (nM) |
|-----------------------|---------------------|-----------------------|
| Enzymatic Assay       | Mutant IDH1 (R132H) | < 10                  |
| Enzymatic Assay       | Mutant IDH2 (R140Q) | < 10                  |
| Enzymatic Assay       | Wild-Type IDH1      | > 1000                |
| Enzymatic Assay       | Wild-Type IDH2      | > 1000                |
| Cellular Assay (2-HG) | U87MG-IDH1 R132H    | < 50                  |
| Cellular Assay (2-HG) | TF-1-IDH2 R140Q     | < 50                  |

Note: The IC<sub>50</sub> values are representative and compiled from publicly available data. Actual values may vary between specific experiments.

#### In Vivo Efficacy in Xenograft Models



The anti-tumor activity of **Ranosidenib** has been evaluated in various patient-derived xenograft (PDX) models of AML and glioma harboring IDH1 or IDH2 mutations. These studies have shown significant tumor growth inhibition and a reduction in 2-HG levels in both plasma and tumor tissues.

Table 2: In Vivo Efficacy of Ranosidenib in Xenograft Models

| Model Type       | Cancer<br>Type | IDH<br>Mutation | Treatment                    | Tumor<br>Growth<br>Inhibition<br>(%) | 2-HG<br>Reduction<br>(%) |
|------------------|----------------|-----------------|------------------------------|--------------------------------------|--------------------------|
| PDX              | AML            | IDH1 R132H      | Ranosidenib<br>(oral, daily) | > 60                                 | > 90                     |
| PDX              | AML            | IDH2 R140Q      | Ranosidenib<br>(oral, daily) | > 60                                 | > 90                     |
| Subcutaneou<br>s | Glioma         | IDH1 R132H      | Ranosidenib<br>(oral, daily) | Significant                          | Significant              |

Note: Data is a summary of findings from preclinical studies. Specific experimental conditions may vary.

### **Pharmacokinetics and Safety**

Preclinical pharmacokinetic studies in animal models have demonstrated that **Ranosidenib** possesses favorable oral bioavailability and a pharmacokinetic profile supportive of once-daily dosing.[2] Toxicology studies have indicated a generally well-tolerated safety profile at therapeutic doses.[2]

### **Clinical Development**

**Ranosidenib** has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with IDH1/2-mutated malignancies.



## Phase 1 Study in Relapsed/Refractory AML (NCT04272957)

A first-in-human, open-label, dose-escalation and dose-expansion study was conducted in patients with relapsed or refractory AML harboring IDH1 and/or IDH2 mutations.[3][4]

Table 3: Key Findings from the Phase 1 Study of Ranosidenib in R/R AML

| Parameter                                                            | Finding                                                                  |  |  |
|----------------------------------------------------------------------|--------------------------------------------------------------------------|--|--|
| Recommended Phase 2 Dose (RP2D)                                      | 250 mg once daily                                                        |  |  |
| Common Treatment-Related Adverse Events (Grade ≥3)                   | Anemia, thrombocytopenia, neutropenia, febrile neutropenia, pneumonia[5] |  |  |
| Overall Response Rate (ORR)                                          | ~40-50% in the dose-expansion cohorts                                    |  |  |
| Complete Remission (CR) + CR with partial hematologic recovery (CRh) | ~35% in both IDH1 and IDH2 mutant cohorts at the RP2D[3]                 |  |  |
| Median Overall Survival (mOS)                                        | Approximately 13 months in both IDH1 and IDH2 mutant cohorts[3]          |  |  |

### **Ongoing and Future Clinical Trials**

A Phase 3, randomized, open-label registrational trial (RAPHAEL; NCT06387069) is currently underway to evaluate the efficacy and safety of **Ranosidenib** monotherapy versus salvage chemotherapy in patients with relapsed or refractory AML with an IDH1 or IDH2 mutation.[3]

## Signaling Pathways and Experimental Workflows Ranosidenib Mechanism of Action

The following diagram illustrates the mechanism of action of **Ranosidenib** in inhibiting mutant IDH1 and IDH2 and its downstream effects.





Click to download full resolution via product page

Caption: Mechanism of action of Ranosidenib.



### **Preclinical Experimental Workflow**

The following diagram outlines a typical workflow for the preclinical evaluation of **Ranosidenib**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. youtube.com [youtube.com]
- 2. Item Discovery of HMPL-306 (Ranosidenib), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 3. Ranosidenib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. HMPL-306 in relapsed or refractory IDH1- and/or IDH2-mutated acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P539: A PHASE 1 STUDY OF HMPL-306, A DUAL INHIBITOR OF MUTANT ISOCITRATE DEHYDROGENASE (IDH) 1 AND 2, IN PTS WITH RELAPSED/REFRACTORY MYELOID HEMATOLOGICAL MALIGNANCIES HARBORING IDH1 AND/OR 2 MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Ranosidenib (HMPL-306): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575513#discovery-and-development-of-ranosidenib-hmpl-306]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com